molecular formula C10H14O3 B14448830 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- CAS No. 73279-65-9

3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)-

Cat. No.: B14448830
CAS No.: 73279-65-9
M. Wt: 182.22 g/mol
InChI Key: FBLBQHVIARGWAP-UHFFFAOYSA-N
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Description

3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)-: is a complex organic compound Its structure includes a cyclobutene ring with two ketone groups at positions 1 and 2, an isopropoxy group at position 3, and an isopropyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- typically involves multiple steps:

    Formation of the cyclobutene ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of ketone groups: Oxidation reactions are used to introduce ketone functionalities at the desired positions.

    Addition of isopropoxy and isopropyl groups: These groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone groups to alcohols or other functionalities.

    Substitution: The isopropoxy and isopropyl groups can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology Medicine : Research into its potential as a pharmaceutical intermediate or active ingredient. Industry : Use in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- would depend on its specific application. In general, its reactivity is influenced by the presence of the cyclobutene ring and the ketone groups, which can participate in various chemical reactions. The isopropoxy and isopropyl groups may also affect its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutene-1,2-dione: Lacks the isopropoxy and isopropyl groups.

    3-Cyclobutene-1,2-dione, 3-(methoxy)-4-(methyl)-: Similar structure but with different substituents.

    3-Cyclobutene-1,2-dione, 3-(ethoxy)-4-(ethyl)-: Another similar compound with different alkoxy and alkyl groups.

Uniqueness: : The presence of the isopropoxy and isopropyl groups in 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- makes it unique compared to other similar compounds

Properties

CAS No.

73279-65-9

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-propan-2-yl-4-propan-2-yloxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C10H14O3/c1-5(2)7-8(11)9(12)10(7)13-6(3)4/h5-6H,1-4H3

InChI Key

FBLBQHVIARGWAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)C1=O)OC(C)C

Origin of Product

United States

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